1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol
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Description
This compound, also known by its CAS No. 478041-72-4, is a chemical with the molecular formula C19H22ClNO4S2 . It’s a specialized chemical offered by certain suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms . The molar mass is 427.97 . For a detailed structural analysis, it would be best to use specialized software or consult with a chemist.Scientific Research Applications
Synthesis and Structural Characterization
Research has shown that compounds with sulfonyl and sulfanyl groups attached to a piperidine moiety are synthesized through methods involving condensation reactions, nucleophilic substitution, and subsequent characterization by spectroscopic techniques and X-ray crystallography. For example, the synthesis and crystal structure of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, were reported, highlighting the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, with both inter- and intramolecular hydrogen bonding observed in the structure (Girish et al., 2008).
Potential Biological Activities
Compounds containing the sulfonyl hydrazone scaffold and piperidine rings have been synthesized and evaluated for their biological activities, including antioxidant capacity and anticholinesterase activity. These studies indicate the importance of the structural features of sulfonyl and piperidine groups in medicinal chemistry, with certain compounds exhibiting significant activity compared to standard antioxidants and enzyme inhibitors (Karaman et al., 2016).
Application in Alzheimer’s Disease Research
A series of N-substituted derivatives of a related compound were synthesized to evaluate new drug candidates for Alzheimer’s disease, demonstrating the role of the 4-chlorophenylsulfonyl and piperidinyl groups in the design of potential therapeutic agents. The synthesized compounds were subjected to enzyme inhibition activity assays against acetylcholinesterase, highlighting their potential as drug candidates for neurodegenerative diseases (Rehman et al., 2018).
Chemiluminescence and Photophysical Studies
The study of chemiluminescence and photophysical properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds provides insights into their potential applications in analytical chemistry, sensor development, and materials science. For instance, base-induced decomposition of certain dioxetanes showed light emission, which could be useful in developing chemiluminescent probes (Watanabe et al., 2010).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S2/c1-25-17-4-2-3-5-18(17)26-14-19(22)10-12-21(13-11-19)27(23,24)16-8-6-15(20)7-9-16/h2-9,22H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDDFGWJHGMMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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